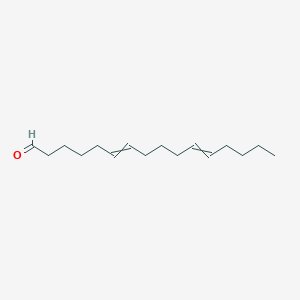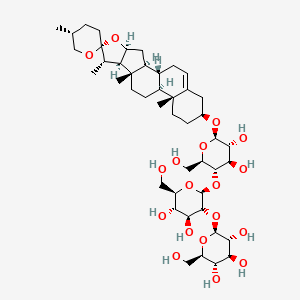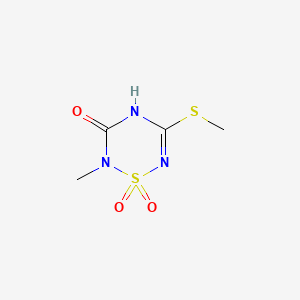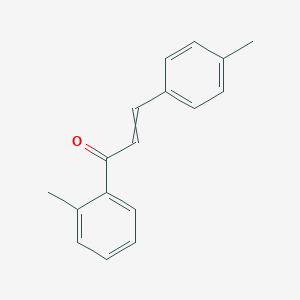![molecular formula C10H22N4 B14613294 N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine CAS No. 59990-45-3](/img/structure/B14613294.png)
N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features an azepane ring, which is a seven-membered ring containing one nitrogen atom, and an ethyldiazenyl group, which is a functional group containing a diazenyl linkage (N=N) with an ethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing a nitrogen atom to form the azepane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The diazenyl group can participate in electron transfer reactions, while the azepane ring can interact with hydrophobic or polar regions of biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{1-[(E)-Methyl-diazenyl]ethyl}azepan-1-amine: Similar structure with a methyl group instead of an ethyl group.
N-{1-[(E)-Propyl-diazenyl]ethyl}azepan-1-amine: Similar structure with a propyl group instead of an ethyl group.
N-{1-[(E)-Butyl-diazenyl]ethyl}azepan-1-amine: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine is unique due to its specific combination of the azepane ring and the ethyldiazenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59990-45-3 |
|---|---|
Formule moléculaire |
C10H22N4 |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
N-[1-(ethyldiazenyl)ethyl]azepan-1-amine |
InChI |
InChI=1S/C10H22N4/c1-3-11-12-10(2)13-14-8-6-4-5-7-9-14/h10,13H,3-9H2,1-2H3 |
Clé InChI |
CGVXSPWKHWENQF-UHFFFAOYSA-N |
SMILES canonique |
CCN=NC(C)NN1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)


![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
